2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol
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Overview
Description
2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol is a chemical compound known for its unique structure and properties. This compound features a tridecafluorohexyl group attached to a dihydropyrimidinyl ring, which is further connected to an ethan-1-ol moiety. The presence of fluorine atoms imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol typically involves the reaction of tridecafluorohexyl iodide with a dihydropyrimidinyl precursor under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The dihydropyrimidinyl ring can be reduced to a tetrahydropyrimidinyl ring.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a tetrahydropyrimidinyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to specific biological effects. The dihydropyrimidinyl ring plays a crucial role in the compound’s activity by interacting with key amino acid residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
5,5′′′-Bis(tridecafluorohexyl)-2,2′5′,2′′5′′,2′′′-quaterthiophene: A compound with similar fluorine content but different core structure.
2,2′5′,2′′5′′,2′′′-Quaterthiophene: Another fluorinated compound with distinct properties.
Uniqueness
2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol stands out due to its unique combination of a tridecafluorohexyl group and a dihydropyrimidinyl ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
63423-26-7 |
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Molecular Formula |
C12H11F13N2O |
Molecular Weight |
446.21 g/mol |
IUPAC Name |
2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5,6-dihydro-4H-pyrimidin-1-yl]ethanol |
InChI |
InChI=1S/C12H11F13N2O/c13-7(14,6-26-2-1-3-27(6)4-5-28)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h28H,1-5H2 |
InChI Key |
NAXKIZFPRSUFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N(C1)CCO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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